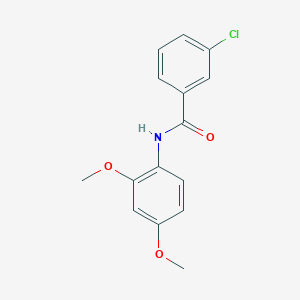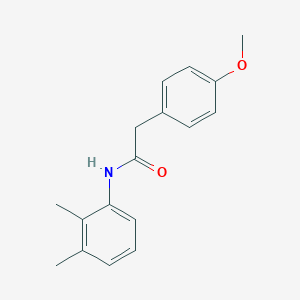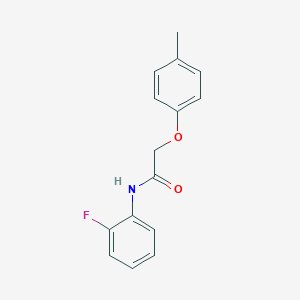![molecular formula C16H13N7OS3 B291959 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291959.png)
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has been synthesized for scientific research purposes. It is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. In
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against a range of bacterial and fungal species. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, the compound has been found to have anticancer activity, inhibiting the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and diseases. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is in the development of new drugs based on this compound. Researchers may also investigate the compound's mechanism of action in more detail, in order to better understand how it exerts its biological activities. In addition, the compound could be further tested in various disease models, to determine its potential as a therapeutic agent. Finally, researchers may investigate the structure-activity relationships of the thiadiazole family of compounds, in order to develop more potent and selective compounds for scientific research purposes.
Synthesis Methods
The synthesis of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer activities.
properties
Molecular Formula |
C16H13N7OS3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N7OS3/c1-23-13(10-4-6-17-7-5-10)19-22-16(23)26-9-12(24)18-15-21-20-14(27-15)11-3-2-8-25-11/h2-8H,9H2,1H3,(H,18,21,24) |
InChI Key |
QVGBHRHHPQAGGR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=NC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)


